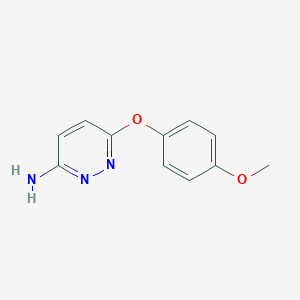

6-(4-Methoxyphenoxy)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-(4-methoxyphenoxy)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZBFXCNFQQNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567243 | |

| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121041-41-6 | |

| Record name | 6-(4-Methoxyphenoxy)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, predicted spectral data, a proposed synthesis protocol, and potential biological activities of 6-(4-Methoxyphenoxy)pyridazin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound, with the CAS number 121041-41-6, is a heterocyclic compound featuring a pyridazine core substituted with an amino group and a 4-methoxyphenoxy group. While experimentally determined data is limited in publicly available literature, the following tables summarize its key identifiers and calculated physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 121041-41-6 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=NN=C(C=C2)N |

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Density | 1.32±0.1 g/cm³ |

| Boiling Point | 443.8±40.0 °C at 760 mmHg |

| Flash Point | 222.2±27.3 °C |

| pKa | 3.50±0.10 (most basic) |

| LogP | 2.25 |

Predicted Spectral Analysis

Due to the absence of published experimental spectra for this compound, this section provides predicted spectral data based on its chemical structure and analysis of analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.65 | d | J = 9.5 | Pyridazine H |

| ~7.10 | d | J = 9.0 | Aromatic H (ortho to O) |

| ~6.95 | d | J = 9.0 | Aromatic H (meta to O) |

| ~6.80 | d | J = 9.5 | Pyridazine H |

| ~6.50 | br s | - | NH₂ |

| ~3.75 | s | - | OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~162.0 | C-O (pyridazine) |

| ~158.0 | C-NH₂ |

| ~155.0 | C-OCH₃ (aromatic) |

| ~148.0 | C-O (aromatic) |

| ~125.0 | CH (aromatic) |

| ~120.0 | CH (pyridazine) |

| ~115.0 | CH (aromatic) |

| ~110.0 | CH (pyridazine) |

| ~55.5 | OCH₃ |

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1640-1600 | Strong | N-H bend (scissoring) |

| 1590-1450 | Strong | C=C and C=N ring stretching |

| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O-C stretch (symmetric) |

Table 6: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment |

| 217 | [M]⁺ |

| 186 | [M - OCH₃]⁺ |

| 124 | [M - C₆H₄OCH₃]⁺ |

| 108 | [C₆H₄OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Experimental Protocols

Synthesis of this compound

This proposed synthesis is based on a nucleophilic aromatic substitution reaction, a common method for the preparation of alkoxy-substituted pyridazines.

Reaction Scheme:

Materials:

-

3-amino-6-chloropyridazine

-

4-methoxyphenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-amino-6-chloropyridazine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Analytical Characterization

The synthesized compound should be characterized by the following methods to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass and confirm the molecular formula.

-

Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyridazine and aminopyridazine scaffolds are present in numerous biologically active compounds. This suggests that the title compound could be a candidate for screening in various therapeutic areas.

Derivatives of aminopyridazine have been reported as GABA-A receptor antagonists and kinase inhibitors. Based on this, a hypothetical workflow for preliminary biological screening and a potential signaling pathway are presented below.

Figure 1: A proposed workflow for the initial biological evaluation of this compound.

Given the prevalence of pyridazine-containing compounds as kinase inhibitors, a potential target could be a signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Figure 2: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by this compound.

Conclusion

This compound is a compound with limited available experimental data. This guide provides a comprehensive summary of its known identifiers, predicted chemical and spectral properties, a plausible synthetic route, and an outlook on its potential biological activities. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related pyridazine derivatives for drug discovery and development. Further experimental validation is necessary to confirm the predicted data and explore the therapeutic potential of this molecule.

6-(4-Methoxyphenoxy)pyridazin-3-amine: A Technical Guide for Drug Development Professionals

CAS Number: 121041-41-6 Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.22 g/mol

Introduction

6-(4-Methoxyphenoxy)pyridazin-3-amine is a heterocyclic amine featuring a pyridazine core. This compound is categorized as a "Protein Degrader Building Block," indicating its primary utility as a synthetic intermediate in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 3-amino and 6-phenoxy moieties of this particular compound provide versatile handles for chemical modification, allowing for its incorporation into larger, more complex bioactive molecules.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a plausible synthetic route, and its application in the burgeoning field of targeted protein degradation. Detailed experimental protocols for the synthesis and evaluation of PROTACs derived from this building block are also presented.

Physicochemical Properties

A summary of the calculated physicochemical properties for this compound is provided in the table below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Density | 1.257 g/cm³ | [1] |

| Boiling Point | 443.771 °C at 760 mmHg | [1] |

| Flash Point | 222.185 °C | [1] |

| Refractive Index | 1.608 | [1] |

Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution

This step involves the displacement of the chlorine atom at the 6-position of the pyridazine ring with the hydroxyl group of 4-methoxyphenol in a nucleophilic aromatic substitution (SNAr) reaction.

-

Materials:

-

3-amino-6-chloropyridazine

-

4-methoxyphenol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in DMF, add 4-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Application in Targeted Protein Degradation

The primary application of this compound is as a building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI).

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

In this context, this compound can be functionalized to act as either a precursor to the POI ligand or, more commonly, as a core structure from which to build a ligand for an E3 ligase. The amino group provides a convenient attachment point for a linker, which is then connected to a known ligand for a POI.

Proposed Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of a PROTAC utilizing a building block such as this compound.

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols for PROTAC Evaluation

The following are detailed, generalized protocols for key experiments to assess the activity of a PROTAC synthesized using this compound as a building block.

Protocol 1: Cellular Protein Degradation Assay (Western Blot)

This assay is fundamental to determining if the synthesized PROTAC can induce the degradation of the target protein in a cellular context.

-

Materials:

-

Human cancer cell line expressing the protein of interest (e.g., MCF-7, HepG-2, HCT-116).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

PROTAC compound dissolved in DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody for the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. The DC₅₀ (concentration for 50% degradation) can then be determined.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

-

Materials:

-

Human cancer cell line.

-

Complete culture medium.

-

PROTAC compound dissolved in DMSO.

-

96-well microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration for 50% inhibition of cell growth).

-

Signaling Pathway and Mechanism of Action

PROTACs utilizing building blocks like this compound operate through the ubiquitin-proteasome pathway. The following diagram illustrates the catalytic mechanism of action of a PROTAC.

Caption: Mechanism of action of a PROTAC molecule.

Quantitative Data

Due to the nature of this compound as a building block, specific quantitative biological data such as IC₅₀ or DC₅₀ values are not available for the compound itself. Such data would be generated for the final PROTAC molecules synthesized from this intermediate. For illustrative purposes, the following table presents the kind of data that would be collected and organized for a series of PROTACs derived from this building block.

| PROTAC ID | Linker Length | Target Protein DC₅₀ (nM) | Cell Line IC₅₀ (nM) |

| PROTAC-A | 4 atoms | Data to be determined | Data to be determined |

| PROTAC-B | 8 atoms | Data to be determined | Data to be determined |

| PROTAC-C | 12 atoms | Data to be determined | Data to be determined |

Conclusion

This compound is a valuable chemical intermediate for the synthesis of targeted protein degraders. Its versatile structure allows for its incorporation into PROTACs, a promising therapeutic modality with the potential to address previously "undruggable" targets. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals to utilize this building block in the design and evaluation of novel protein degraders. Further research and development of PROTACs based on this and similar scaffolds hold significant promise for the future of medicine.

References

An In-depth Technical Guide to the Synthesis of 6-(4-Methoxyphenoxy)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 6-(4-Methoxyphenoxy)pyridazin-3-amine, a valuable building block in medicinal chemistry. This document outlines the core chemical transformation, provides a representative experimental protocol, and summarizes key data. The synthesis involves a nucleophilic aromatic substitution reaction, a common and versatile method for the functionalization of heteroaromatic systems.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the displacement of a chlorine atom from the electron-deficient pyridazine ring by the oxygen nucleophile of 4-methoxyphenol. The reaction is typically facilitated by a base to deprotonate the phenol, thereby increasing its nucleophilicity.

The logical workflow for this synthesis is presented below.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key reactants and the product with their physicochemical properties. Please note that the reaction yield is a representative value for this type of transformation and may vary based on specific experimental conditions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role | Representative Yield (%) |

| 6-Chloropyridazin-3-amine | C₄H₄ClN₃ | 129.55 | 5469-69-2 | Starting Material | N/A |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 150-76-5 | Reagent | N/A |

| This compound | C₁₁H₁₁N₃O₂ | 217.22 | 121041-41-6 | Product | 75-85 |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

6-Chloropyridazin-3-amine

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazin-3-amine (1.0 eq) and 4-methoxyphenol (1.1 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent such as DMF or DMSO. To this mixture, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Signaling Pathway Context

While this compound is a chemical intermediate, its core pyridazine structure is found in many biologically active molecules, particularly kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that derivatives of this compound could potentially target.

Caption: Generalized kinase signaling pathway potentially targeted by pyridazine derivatives.

An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine: Structure, Synthesis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic approaches, and potential biological significance of 6-(4-methoxyphenoxy)pyridazin-3-amine. This document collates available data to serve as a foundational resource for researchers engaged in medicinal chemistry and drug discovery.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridazine ring substituted with an amino group and a 4-methoxyphenoxy moiety. The ether linkage between the pyridazine and phenyl rings is a key structural feature, distinguishing it from its isomeric counterpart, 6-(4-methoxyphenyl)pyridazin-3-amine.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 121041-41-6 | |

| Molecular Formula | C₁₁H₁₁N₃O₂ | |

| Molecular Weight | 217.22 g/mol | |

| Canonical SMILES | COc1ccc(Oc2ccc(N)nn2)cc1 | |

| InChI | 1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13) | |

| InChIKey | WQZBFXCNFQQNJT-UHFFFAOYSA-N | |

| Calculated Density | 1.257 g/cm³ | |

| Calculated Boiling Point | 443.771 °C at 760 mmHg | |

| Calculated Flash Point | 222.185 °C | |

| Calculated Refractive Index | 1.608 |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general procedures for the synthesis of similar aryloxypyridazines. Optimization of reaction conditions may be necessary.

Materials:

-

3-amino-6-chloropyridazine

-

4-methoxyphenol

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1 equivalent) and 4-methoxyphenol (1.1 equivalents) in DMF, add potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Figure 1: Proposed Synthetic Workflow

The Biological Versatility of Pyridazin-3-amine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Among its derivatives, pyridazin-3-amine analogs have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. Their inherent structural features, which allow for diverse substitutions, enable the fine-tuning of their physicochemical properties and interactions with various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of pyridazin-3-amine and related pyridazinone analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a valuable resource, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in ongoing and future research and drug development endeavors.

Quantitative Biological Data

The biological efficacy of pyridazin-3-amine analogs has been extensively documented across numerous studies. The following tables summarize key quantitative data, providing a comparative overview of the potency of various analogs in different biological assays.

Anticancer Activity

Pyridazin-3-amine and pyridazinone derivatives have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer and Kinase Inhibitory Activity of Pyridazin-3-amine and Pyridazinone Analogs

| Compound/Derivative Class | Target/Cell Line | IC50/GI50 | Reference |

| Pyridazinone-based diarylurea (Compound 10h) | Staphylococcus aureus | MIC = 16 µg/mL | [1] |

| Pyridazinone-based diarylurea (Compound 8g) | Candida albicans | MIC = 16 µg/mL | [1] |

| Pyridazinone-based congeners (IXa-c) | VEGFR-2 | IC50 = 60.70–1800 nM | [1] |

| 4-(aryl)-6-phenylpyridazin-3(2H)-one (Compound 3) | S. aureus (MRSA) | MIC = 4.52 µM | [2] |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (Compound 7) | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | MIC = 7.8 µM | [2] |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one derivative (Compound 13) | A. baumannii, P. aeruginosa | MIC = 3.74 µM, 7.48 µM | [2] |

| Pyridazine derivative (Compound 6b) | COX-2 | IC50 = 0.18 µM | [3] |

| Pyridazine derivative (Compound 4c) | COX-2 | IC50 = 0.26 µM | [3] |

| Pyridazinone derivative (Compound 3d) | COX-2 | IC50 = 0.425 µM | [4] |

| Pyridazinone derivative (Compound 4e) | COX-2 | IC50 = 0.356 µM | [4] |

| 6-aryl-pyridazinone derivative (2h) | Leukemia, Non-small cell lung cancer | Sub-micromolar GI50 | [5] |

| Pyridazinoquinazoline derivative (Compound 6) | VEGFR-2 | Higher activity than Sorafenib | [6] |

| 4-amino-pyridazin-3(2H)-one derivative (14e) | FABP4 | IC50 = 1.57 µM | [7] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; MIC: Minimum inhibitory concentration.

Antimicrobial Activity

Several pyridazine derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyridazine Analogs

| Compound/Derivative | Microbial Strain | MIC (µg/mL or µM) | Reference |

| Pyridazinone-based diarylurea (10h) | Staphylococcus aureus | 16 µg/mL | [1] |

| Pyridazinone-based diarylurea (8g) | Candida albicans | 16 µg/mL | [1] |

| Pyridazinone-based diarylurea (8a, 8j) | Candida albicans | 32 µg/mL | [1] |

| Pyridazinone-based diarylurea (8c, 8d, 11a) | Candida albicans | 64 µg/mL | [1] |

| 4-(aryl)-6-phenylpyridazin-3(2H)-one (3) | S. aureus (MRSA) | 4.52 µM | [2] |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (7) | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 µM | [2] |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one derivative (13) | A. baumannii | 3.74 µM | [2] |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one derivative (13) | P. aeruginosa | 7.48 µM | [2] |

| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest activity among tested compounds | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinone analogs have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Pyridazinone Analogs

| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyridazine derivative 6b | COX-2 | 0.18 | 6.33 | [3] |

| Pyridazine derivative 4c | COX-2 | 0.26 | - | [3] |

| Pyridazinone derivative 3d | COX-2 | 0.425 | - | [4] |

| Pyridazinone derivative 4e | COX-2 | 0.356 | - | [4] |

| Pyrazolone-pyridazine hybrid 5f | COX-2 | 1.50 | 9.56 | [9] |

| Aminopyrazole-pyridazine hybrid 6f | COX-2 | 1.15 | 8.31 | [9] |

| Aminopyrazole-pyridazine hybrid 6e | COX-2 | 2.51 | - | [9] |

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the characterization of pyridazin-3-amine analogs.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of test compounds to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

-

Materials :

-

Recombinant human VEGFR-2 enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu,Tyr) 4:1 or other suitable substrate

-

Test compounds (pyridazin-3-amine analogs) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, MnCl2, and DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

-

Procedure :

-

Reagent Preparation : Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.

-

Compound Addition : Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

-

Enzyme Addition : Add the diluted VEGFR-2 enzyme to each well to initiate the kinase reaction.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection : Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[10]

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials :

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic/antifungal agent.

-

Negative control (medium with solvent).

-

Incubator.

-

-

Procedure :

-

Inoculum Preparation : Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Serial Dilution : Perform serial two-fold dilutions of the test compounds in the broth directly in the microtiter plate.

-

Inoculation : Add the standardized microbial inoculum to each well.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

-

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential and selectivity of compounds.

-

Materials :

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

COX Probe (e.g., Amplex Red).

-

COX Cofactor (e.g., Hematin).

-

Arachidonic Acid (substrate).

-

Test compounds and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure :

-

Reagent Preparation : Prepare working solutions of the COX probe, cofactor, and arachidonic acid.

-

Reaction Setup : In a 96-well plate, add the assay buffer, probe, and cofactor to each well.

-

Inhibitor Addition : Add the test compound at various concentrations or control inhibitors to the appropriate wells.

-

Enzyme Addition : Add either purified COX-1 or COX-2 enzyme to the respective wells.

-

Reaction Initiation : Start the reaction by adding the arachidonic acid working solution.

-

Measurement : Immediately measure the fluorescence in a kinetic mode.

-

Data Analysis : Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration relative to the DMSO control and calculate the IC50 values.[13][14]

-

Signaling Pathways and Mechanisms of Action

Pyridazin-3-amine analogs exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of two key pathways frequently targeted by these compounds in the context of cancer: the VEGFR-2 and JNK1 signaling cascades.

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[10] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[10] Several pyridazin-3-amine analogs have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades such as the PLCγ/PKC/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to the inhibition of cancer cell proliferation, survival, and angiogenesis.[10]

Caption: JNK1 signaling pathway and its inhibition by pyridazin-3-amine analogs.

c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various stress stimuli, including inflammatory cytokines and UV irradiation.[15] The JNK signaling pathway is a key regulator of cellular processes such as apoptosis and inflammation.[16] Certain pyridazin-3-amine derivatives have demonstrated inhibitory activity against JNK1, suggesting their potential as therapeutic agents for diseases where JNK signaling is dysregulated, such as cancer and inflammatory disorders.[15]

Conclusion

Pyridazin-3-amine analogs represent a highly promising and versatile class of bioactive molecules with significant potential in drug discovery and development. Their demonstrated efficacy in inhibiting cancer cell growth, combating microbial infections, and modulating key inflammatory pathways highlights the broad therapeutic applicability of this chemical scaffold. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to the design and optimization of novel pyridazine-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Pyridazinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazinamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, from cancer and inflammation to neurodegenerative and infectious conditions. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyridazinamine derivatives, offering detailed experimental protocols, quantitative biological data, and a visual exploration of the key signaling pathways they modulate.

I. Synthesis of Novel Pyridazinamine Derivatives: A Modular Approach

The synthetic versatility of the pyridazinamine core allows for the introduction of diverse substituents at various positions, enabling the fine-tuning of pharmacological properties. The most common strategies for the synthesis of 3-amino-6-substituted pyridazine derivatives involve the use of commercially available 3-amino-6-chloropyridazine as a starting material.

A. Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of 3-amino-6-arylpyridazines.[1] This reaction offers a robust and efficient means to introduce a variety of aryl and heteroaryl moieties at the 6-position of the pyridazine ring.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine

-

Reaction Setup: In a flame-dried round-bottom flask, combine 3-amino-6-chloropyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine derivative.[1]

B. Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution provides a complementary approach to the functionalization of the pyridazine core. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro substituent at the 6-position by various nucleophiles.

Experimental Protocol: Nucleophilic Substitution of 3-Amino-6-chloropyridazine

-

Reaction Setup: In a sealed tube or microwave vial, dissolve 3-amino-6-chloropyridazine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 1.5-2.0 eq.) and, if necessary, a base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 100-150 °C), either conventionally or using microwave irradiation, for a specified period (2-24 hours).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

II. Key Biological Targets and Signaling Pathways

Pyridazinamine derivatives have been shown to modulate the activity of several key proteins implicated in disease pathogenesis. A significant focus of research has been on their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways.

A. Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a central role in the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several 3,6-disubstituted pyridazine derivatives have demonstrated potent inhibitory activity against CDK2.[2]

References

An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3] Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design.[4]

This technical guide focuses on 6-(4-methoxyphenoxy)pyridazin-3-amine , a building block designed to function as a Cereblon E3 ligase ligand in the synthesis of novel PROTACs. We will explore its application in the context of targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-established therapeutic target in oncology.

Core Moiety: this compound

Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 121041-41-6 |

Application in PROTAC Design: A Case Study on BRD4 Degradation

To illustrate the utility of this compound, we present a case study of a hypothetical PROTAC, Compound X , designed to target BRD4 for degradation. Compound X is conceptualized to consist of three components:

-

Warhead: JQ1, a potent binder of the BET family of proteins.

-

E3 Ligase Ligand: this compound, to recruit Cereblon.

-

Linker: A polyethylene glycol (PEG) linker of optimized length.

Signaling Pathway of Compound X-Mediated BRD4 Degradation

The mechanism of action of Compound X is depicted in the following signaling pathway diagram.

Caption: Mechanism of Compound X-induced BRD4 degradation.

Quantitative Data for Compound X

The following tables summarize the hypothetical quantitative data for Compound X, representing typical results from the experimental protocols detailed in this guide.

Table 1: Cereblon Binding Affinity of this compound

| Compound | Assay Method | Binding Affinity (K D ) |

| This compound | Isothermal Titration Calorimetry (ITC) | 1.5 µM |

| Pomalidomide (Control) | Isothermal Titration Calorimetry (ITC) | 0.2 µM |

Table 2: BRD4 Degradation Efficiency of Compound X in HEK293T Cells

| Compound | DC 50 (nM) | D max (%) |

| Compound X | 15 | >95 |

| JQ1 (Control) | No degradation | 0 |

Table 3: Selectivity of Compound X for BET Family Proteins

| Protein | DC 50 (nM) |

| BRD4 | 15 |

| BRD2 | 150 |

| BRD3 | 200 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Compound X

The synthesis of a PROTAC like Compound X involves a multi-step process, beginning with the synthesis of the individual components with appropriate functional groups for linkage.

Caption: General workflow for the synthesis of Compound X.

Protocol:

-

Functionalization of JQ1: Synthesize a derivative of JQ1 bearing a functional group suitable for linker attachment (e.g., a carboxylic acid or an amine).

-

Functionalization of this compound: Similarly, functionalize the pyridazine moiety with a complementary reactive group.

-

Linker Synthesis: Prepare a PEG linker of the desired length with appropriate terminal functional groups.

-

Coupling Reaction: React the functionalized JQ1 and pyridazine moieties with the linker in a suitable solvent (e.g., DMF) with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the final Compound X.

Cereblon Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for Cereblon.[5]

Materials:

-

Purified recombinant human Cereblon (CRBN) protein

-

Fluorescently labeled thalidomide tracer

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 384-well plate, add the fluorescently labeled thalidomide tracer and the CRBN protein to each well.

-

Add the serially diluted test compound to the wells. Include wells with no test compound (maximum polarization) and wells with a saturating concentration of a known binder like pomalidomide (minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC₅₀ value by plotting the polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

BRD4 Degradation Assay (Western Blot)

This protocol is for quantifying the degradation of BRD4 in cells treated with Compound X.[3][6]

Materials:

-

HEK293T cells

-

Compound X

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed HEK293T cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Compound X or DMSO for 18 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.[8]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and capture the chemiluminescent signal.

-

Quantify the band intensities using image analysis software.

-

Normalize the BRD4 signal to the GAPDH signal.

-

Calculate the percentage of BRD4 degradation relative to the DMSO control.

-

Determine the DC₅₀ value by plotting the percentage of degradation against the logarithm of the compound concentration.

-

Conclusion

This compound represents a valuable building block for the development of novel PROTACs that recruit the Cereblon E3 ligase. Its incorporation into heterobifunctional degraders, as illustrated with the hypothetical Compound X targeting BRD4, provides a promising strategy for inducing the degradation of therapeutically relevant proteins. The experimental protocols outlined in this guide offer a framework for the synthesis and characterization of such degraders, enabling researchers to explore new avenues in targeted protein degradation and drug discovery.

References

- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(4-Methoxyphenoxy)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-(4-Methoxyphenoxy)pyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known and predicted properties, provides standardized experimental protocols for their determination, and explores its potential biological context. The information herein is intended to support research and development efforts by providing a foundational understanding of this molecule's behavior.

Introduction

This compound belongs to the pyridazine class of nitrogen-containing heterocyclic compounds. Pyridazine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Structurally related compounds have shown engagement with significant biological targets, including GABA-A receptors, highlighting the potential of this scaffold in the development of novel therapeutics. A thorough understanding of the physicochemical properties of this compound is critical for its advancement as a drug candidate, influencing its absorption, distribution, metabolism, excretion (ADME), and formulation development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | ChemUniverse[1] |

| Molecular Weight | 217.22 g/mol | CP Lab Safety[2] |

| CAS Number | 121041-41-6 | CP Lab Safety[2] |

| Density (calculated) | 1.257 g/cm³ | --- |

| Boiling Point (calculated) | 443.771 °C at 760 mmHg | --- |

| Flash Point (calculated) | 222.185 °C | --- |

| Refractive Index (calculated) | 1.608 | --- |

| Melting Point | Not available | --- |

| pKa | Not available | --- |

| Aqueous Solubility | Not available | --- |

| logP (Octanol-Water Partition Coefficient) | Not available | --- |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

Synthesis of this compound

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Procedure:

-

To a solution of 4-methoxyphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C to form the corresponding phenoxide.

-

To this mixture, add a solution of 3-amino-6-chloropyridazine in the same solvent.[3]

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/minute for a rapid preliminary measurement to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH change becomes negligible.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the inflection in the titration curve.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

Apparatus:

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

-

Vials with screw caps

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer at the desired pH in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, UV-Vis, or NMR)

Reagents:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.[4]

-

Allow the two phases to separate completely, using a centrifuge if necessary.

-

Carefully sample each phase.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.[5][6]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Biological Context: Potential Interaction with GABA-A Receptor Signaling

While direct studies on this compound are limited, the structurally similar compound, 6-(4-methoxyphenyl)pyridazin-3-amine, is known to be a GABA-A receptor antagonist. This suggests that this compound may also interact with the GABAergic system. The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

GABA-A Receptor Signaling Pathway:

Caption: Potential interaction with the GABA-A receptor signaling pathway.

As a potential antagonist, this compound could block the binding of GABA to its receptor, thereby preventing the influx of chloride ions and the subsequent hyperpolarization of the postsynaptic neuron. This would lead to a reduction in inhibitory signaling.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While further experimental work is required to fully characterize this compound, the information presented here provides a solid foundation for future research. The potential interaction with the GABA-A receptor signaling pathway warrants further investigation and highlights the therapeutic potential of this class of compounds. The methodologies and data contained within this document are intended to facilitate the rational design and development of novel pyridazine-based drug candidates.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. 6-(4-Methoxyphenyl)pyridazin-3-amine | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

Spectroscopic Profile of 6-(4-Methoxyphenoxy)pyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(4-Methoxyphenoxy)pyridazin-3-amine (CAS No. 121041-41-6). Due to the limited availability of direct experimental spectra in public databases, this document combines reported chemical properties with predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 121041-41-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |

| Molecular Weight | 217.22 g/mol | [2] |

| Purity | ≥95% (as commercially available) | [2][3] |

Predicted Spectroscopic Data

The following tables present predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound. These predictions are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Pyridazine ring H |

| ~ 7.0 - 7.2 | d | 2H | Aromatic H (ortho to -O-) |

| ~ 6.8 - 7.0 | d | 2H | Aromatic H (meta to -O-) |

| ~ 6.7 - 6.9 | d | 1H | Pyridazine ring H |

| ~ 5.5 - 6.5 | br s | 2H | -NH₂ |

| ~ 3.8 | s | 3H | -OCH₃ |

Note: Predicted shifts are relative to TMS and may vary based on solvent and experimental conditions. d = doublet, s = singlet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C (Pyridazine, attached to -O-) |

| ~ 155 - 160 | C (Aromatic, attached to -OCH₃) |

| ~ 150 - 155 | C (Aromatic, attached to -O-pyridazine) |

| ~ 130 - 135 | C (Pyridazine, attached to -NH₂) |

| ~ 120 - 125 | CH (Aromatic) |

| ~ 115 - 120 | CH (Aromatic) |

| ~ 110 - 115 | CH (Pyridazine) |

| ~ 55 - 60 | -OCH₃ |

Note: Predicted chemical shifts can vary depending on the solvent and instrument frequency.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 217.09 | [M]⁺ (Exact Mass: 217.0851) |

| 218.09 | [M+H]⁺ |

| 240.08 | [M+Na]⁺ |

Note: Fragmentation patterns will depend on the ionization technique used (e.g., ESI, EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium-Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic/Heteroaromatic |

| 2950 - 2850 | Weak-Medium | C-H Stretch | Methoxy (-OCH₃) |

| 1640 - 1600 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic/Pyridazine Rings |

| 1250 - 1200 | Strong | C-O-C Stretch | Aryl Ether |

| 1050 - 1000 | Medium | C-O Stretch | Methoxy |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Researchers should adapt these methods based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

-

Data Acquisition:

-

Infuse the sample solution directly into the source or inject it via an HPLC system.

-

For ESI, optimize parameters such as capillary voltage and cone voltage.

-

Acquire data in positive ion mode to observe protonated molecules (e.g., [M+H]⁺).

-

The source block temperature is typically maintained around 120 °C, with a desolvation line temperature of up to 500 °C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform multiple scans (e.g., 32) and average them to improve the signal-to-noise ratio.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Potential Biological Activity Context

While no specific signaling pathways involving this compound have been detailed in the literature, a structurally related compound, 6-(4-methoxyphenyl)-3-pyridazinamine, is known to act as a GABA-A receptor antagonist.[4][5][6] This suggests that compounds within this chemical class may have applications in neuroscience research. The diagram below conceptualizes the role of a GABA-A antagonist.

References

- 1. CAS # 121041-41-6, 6-(4-Methoxyphenoxy)-3-Pyridazinamine: more information. [ww.chemblink.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 6-(4-Methoxyphenyl)pyridazin-3-amine | i-FAB [i-fab.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: 6-(4-Methoxyphenoxy)pyridazin-3-amine in PROTAC Design for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly brings the POI into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.

The chemical scaffold 6-(4-Methoxyphenoxy)pyridazin-3-amine and its derivatives have been identified as valuable building blocks in the design of PROTACs, particularly for targeting bromodomain-containing proteins such as SMARCA2 and SMARCA4. These proteins are the core catalytic subunits of the SWI/SNF chromatin remodeling complex and are implicated in the regulation of gene transcription. Their dysregulation is a key factor in various cancers, including acute myeloid leukemia (AML).

This document provides detailed application notes and protocols for the utilization of this compound derivatives in the design and evaluation of PROTACs targeting SMARCA2/4.

Mechanism of Action: SMARCA2/4 Degradation

PROTACs incorporating a this compound-derived warhead function by simultaneously binding to the bromodomain of SMARCA2 or SMARCA4 and an E3 ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the formation of a ternary complex, which is the critical step for subsequent protein degradation.

Application in SMARCA2/4 Degradation for AML

In acute myeloid leukemia (AML), the SWI/SNF complex is crucial for maintaining an oncogenic transcription program that leads to a block in cellular differentiation. Degradation of the SMARCA2 and SMARCA4 subunits can disrupt this program, leading to the downregulation of oncogenes like MYC and promoting the differentiation of leukemic cells.

Data Presentation

The following tables summarize the quantitative data for the SMARCA2/4-targeting PROTAC A11, which utilizes a 2-(6-amino-5-phenylpyridazin-3-yl)phenol warhead, a close analog of this compound.

Table 1: Degradation Potency of PROTAC A11

| Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| SMARCA2 | MV-4-11 | 3.0 | 98 |

| SMARCA4 | MV-4-11 | 4.0 | 98 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of PROTAC A11

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MV-4-11 | Acute Myeloid Leukemia | < 10 |

| MOLM-13 | Acute Myeloid Leukemia | < 10 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | < 10 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

A typical experimental workflow for the evaluation of a novel PROTAC involves synthesis and characterization, assessment of target engagement and degradation in cells, and evaluation of the functional cellular consequences.

Protocol 1: Synthesis of a SMARCA2/4-Targeting PROTAC

This protocol describes a general synthetic route for coupling the SMARCA2/4 ligand (derived from this compound), a linker, and a VHL E3 ligase ligand.

Materials:

-

This compound derivative with a suitable functional group for linker attachment (e.g., a carboxylic acid or amine).

-

Linker with complementary functional groups (e.g., amine and carboxylic acid).

-

VHL ligand with a suitable functional group for linker attachment.

-

Coupling reagents (e.g., HATU, HOBt).

-

Base (e.g., DIPEA).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Reagents for deprotection if protecting groups are used (e.g., TFA for Boc group removal).

Procedure:

-

Linker-VHL Ligand Conjugation: a. Dissolve the VHL ligand (1.0 eq) and the linker (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the product by flash chromatography or preparative HPLC.

-

Deprotection (if necessary): a. If the conjugated linker has a protecting group (e.g., Boc), dissolve the compound in DCM. b. Add TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure.

-

Final Coupling to SMARCA2/4 Ligand: a. Dissolve the deprotected Linker-VHL ligand conjugate (1.0 eq) and the SMARCA2/4 ligand derivative (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir at room temperature for 4-12 hours, monitoring by LC-MS. d. Purify the final PROTAC by preparative HPLC.

-

Characterization: a. Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation

Materials:

-

Cultured cells (e.g., MV-4-11).

-

PROTAC stock solution in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them. b. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Normalize protein amounts, mix with Laemmli buffer, and denature by heating. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection and Analysis: a. Develop the blot with a chemiluminescent substrate and image. b. Quantify band intensities and normalize to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: MTT Cell Viability Assay

Materials:

-

Cultured cells.

-

PROTAC stock solution in DMSO.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-